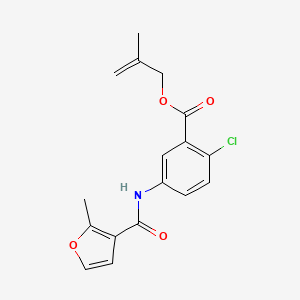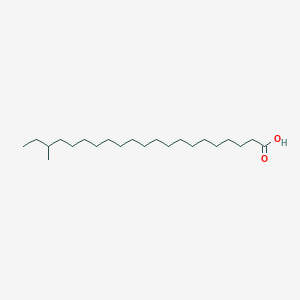
19-Methylheneicosanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
19-Methylheneicosanoic acid is a long-chain fatty acid with the molecular formula C22H44O2. It is a branched fatty acid, specifically a methyl-branched derivative of heneicosanoic acid. This compound is known for its hydrophobic nature and is practically insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 19-Methylheneicosanoic acid typically involves the methylation of heneicosanoic acid. One common method is the use of methyl iodide (CH3I) in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu). The reaction is carried out under anhydrous conditions to prevent hydrolysis .
Industrial Production Methods: Industrial production of this compound may involve the catalytic hydrogenation of unsaturated precursors or the use of biocatalysts to introduce the methyl group at the desired position. The process is optimized for high yield and purity, often involving multiple purification steps such as distillation and recrystallization .
Chemical Reactions Analysis
Types of Reactions: 19-Methylheneicosanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding alcohols or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The methyl group can participate in substitution reactions, particularly under acidic or basic conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Acidic or basic catalysts depending on the desired substitution.
Major Products:
Oxidation: Alcohols, ketones.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the reactants used.
Scientific Research Applications
19-Methylheneicosanoic acid has several applications in scientific research:
Chemistry: It is used as a reference compound in the study of branched fatty acids and their derivatives.
Biology: It serves as a model compound for studying the metabolism and function of branched fatty acids in biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the modulation of lipid metabolism.
Mechanism of Action
The mechanism of action of 19-Methylheneicosanoic acid involves its interaction with lipid metabolic pathways. It is believed to modulate the activity of enzymes involved in fatty acid synthesis and degradation. The molecular targets include enzymes such as acetyl-CoA carboxylase and fatty acid synthase. By influencing these pathways, this compound can alter lipid profiles and potentially impact cellular functions .
Comparison with Similar Compounds
- 20-Methylheneicosanoic acid
- 19-Methyleicosanoic acid
- 20-Methyldocosanoic acid
Comparison: Compared to these similar compounds, 19-Methylheneicosanoic acid is unique due to its specific branching at the 19th carbon position. This structural difference can influence its physical properties, reactivity, and biological activity. For instance, the position of the methyl group can affect the compound’s melting point, solubility, and interaction with biological membranes .
Properties
CAS No. |
36332-94-2 |
|---|---|
Molecular Formula |
C22H44O2 |
Molecular Weight |
340.6 g/mol |
IUPAC Name |
19-methylhenicosanoic acid |
InChI |
InChI=1S/C22H44O2/c1-3-21(2)19-17-15-13-11-9-7-5-4-6-8-10-12-14-16-18-20-22(23)24/h21H,3-20H2,1-2H3,(H,23,24) |
InChI Key |
CDGJKEUOLAMVSS-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)CCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



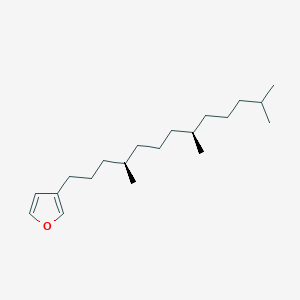

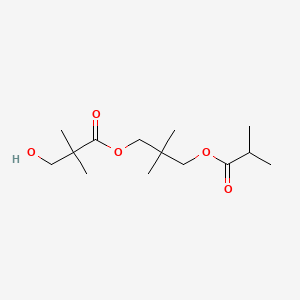
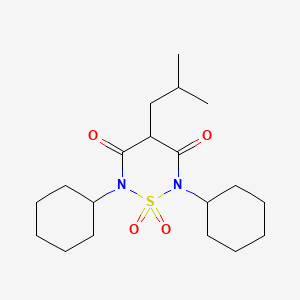

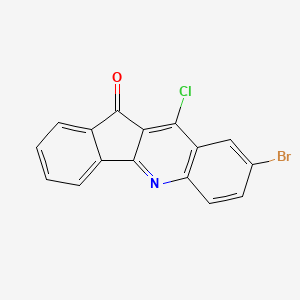
![1,3,3-Trimethyl-2-[2-(2-methyl-1H-indol-3-yl)vinyl]-3H-indolium dihydrogen phosphate](/img/structure/B12693198.png)
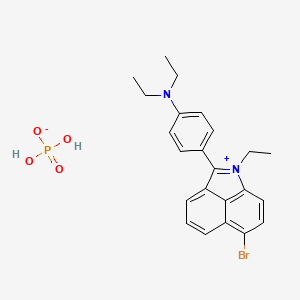
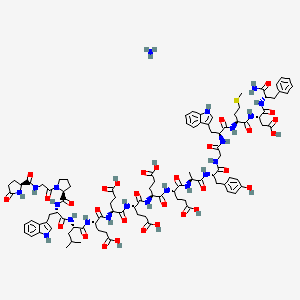
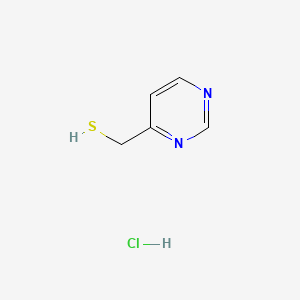
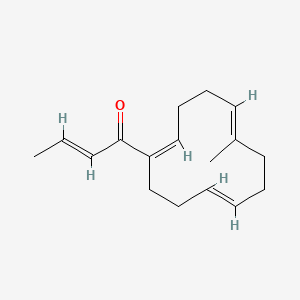
![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12693229.png)
